molecular formula C8H16N4 B1443908 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine CAS No. 1343630-75-0

1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Cat. No. B1443908
M. Wt: 168.24 g/mol
InChI Key: BGBBOYOXJQCQHL-UHFFFAOYSA-N
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Description

“1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine” is a chemical compound with the molecular formula C8H17ClN4 . It is also known as "1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a butan-2-yl group and an ethan-1-amine group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 204.7 .

Scientific Research Applications

Application in Chemistry

  • Summary of the Application : This compound is used in the synthesis of fluorescent molecules . A series of novel fluorescent 4H-1-benzopyrans was designed and developed as near-infrared fluorescent molecules with a compact donor–acceptor-donor architecture .
  • Methods of Application : The spectral intensity of the fluorescent molecules varied significantly with the increasing polarities of solvents . One of the molecules showed high viscosity sensitivity in a glycerol-ethanol system with a 3-fold increase in emission intensity .
  • Results or Outcomes : Increasing concentrations of the compound to 5% BSA in PBS elicited a 4-fold increase in fluorescence intensity, exhibiting superior environmental sensitivity . Furthermore, the in vitro cellular uptake behavior and CLSM assay of cancer cell lines demonstrated that the molecule could easily enter the cell nucleus and bind to proteins with low toxicity .

Application in Organic Transformations

  • Summary of the Application : Low-valent compounds of group-14 elements, which may include “1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine”, have shown applications in various areas such as organic transformations .
  • Methods of Application : These low-valent group-14 species have been used in reactions such as hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination .
  • Results or Outcomes : The use of these compounds has led to significant advancements in the field of chemistry, particularly in the synthesis of complex organic molecules .

Application in Heterogeneous Catalysis

  • Summary of the Application : Layered double hydroxides (LDHs), which may include “1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine”, have found many applications as stable and recyclable heterogeneous catalysts .
  • Methods of Application : LDHs have been used in a variety of reactions, thanks to the flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .
  • Results or Outcomes : The use of LDHs in heterogeneous catalysis has led to improvements in the activity, selectivity, and stability of these materials .

Application in Diffraction, Interference, and Coherence

  • Summary of the Application : The principles of diffraction, interference, and coherence are fundamental to the field of physics . While “1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine” is not directly mentioned, these principles could potentially be applied in the study of this compound.
  • Methods of Application : These principles are used to explain behaviors of waves, including reflection, refraction, diffraction, interference, and coherence . They are also used in the development and application of lasers .
  • Results or Outcomes : The application of these principles has led to advancements in various fields, including the development of compact discs, barcode scanners, and laser eye surgery .

Application in Magnetism

  • Summary of the Application : The principles of magnetism are fundamental to the field of physics . While “1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine” is not directly mentioned, these principles could potentially be applied in the study of this compound.
  • Methods of Application : These principles are used in mass spectrometry, a technique used for determining the elemental composition of a sample, and properties of the particles and molecules .
  • Results or Outcomes : The application of these principles has led to advancements in various fields, including the identification of elements or molecules by correlating known masses with the identified masses .

properties

IUPAC Name

1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-4-5(2)7-10-8(6(3)9)12-11-7/h5-6H,4,9H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBBOYOXJQCQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NNC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 2
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 3
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 4
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 5
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 6
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

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